molecular formula C11H13NO4 B1446902 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate CAS No. 917222-23-2

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

Cat. No.: B1446902
CAS No.: 917222-23-2
M. Wt: 223.22 g/mol
InChI Key: KENPLOYECFEPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is an amine reactive four carbon reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces, etc . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO4 . Its molecular weight is 223.2 .


Chemical Reactions Analysis

The compound is known to react with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 334.9±44.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 .

Scientific Research Applications

Heterobifunctional Coupling Agent Synthesis

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate plays a crucial role in the synthesis of heterobifunctional coupling agents. These agents are significant for the chemoselective conjugation of proteins and enzymes. A specific synthesis process involving this compound achieved high purity and yield, proving its importance in preparing coupling agents for biochemical applications (Reddy et al., 2005).

Anticonvulsant Drug Development

This compound is also a key precursor in the synthesis of new hybrid anticonvulsant agents. These agents combine chemical fragments of known antiepileptic drugs, showing promise in preclinical seizure models. The synthesis of these compounds, including their spectrum of activity and safety profiles, demonstrates the potential of this compound in developing new antiepileptic medications (Kamiński et al., 2015).

Fluorescent Labeling of Biopolymers

Another application is in the field of fluorescent labeling. A derivative of this compound has been synthesized for labeling amine residues in biopolymers. This derivative provides insights into biological sensing and molecular interactions, owing to its fluorescent properties and stability in various pH conditions (Crovetto et al., 2008).

Monoclonal Antibody Production Enhancement

In biotechnological applications, derivatives of this compound have shown to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is pivotal for medication supply and cost reduction in the pharmaceutical industry (Aki et al., 2021).

Safety and Hazards

In case of skin contact with 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate plays a significant role in biochemical reactions due to its amine-reactive nature. It is used to derivatize peptides, antibodies, and amine-coated surfaces . The alkyne group in this compound reacts with azide-bearing compounds or biomolecules through copper-catalyzed Click Chemistry reactions . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of complex biochemical pathways and interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to derivatize peptides and antibodies allows for the study of cell signaling pathways, gene expression, and cellular metabolism . By labeling specific biomolecules, researchers can track their localization, interactions, and functions within the cell. This compound has been used to study the effects of specific modifications on protein function and to investigate the dynamics of cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amine groups on peptides, antibodies, and other biomolecules . The alkyne group in the compound reacts with azide-bearing compounds through copper-catalyzed Click Chemistry reactions . This reaction forms a stable triazole linkage, allowing for the efficient and specific labeling of biomolecules . This mechanism is widely used in bioconjugation and labeling studies to investigate protein-protein interactions, enzyme activity, and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under storage conditions of -20°C and can be shipped at ambient temperature . Over time, the stability and reactivity of the compound may be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound maintains its reactivity and labeling efficiency, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is effective at low concentrations for labeling and derivatizing biomolecules . At higher doses, there may be potential toxic or adverse effects . It is important to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential negative effects on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors . The compound’s amine-reactive properties allow it to form stable linkages with biomolecules, facilitating the study of metabolic flux and metabolite levels . By labeling specific biomolecules, researchers can investigate the dynamics of metabolic pathways and the effects of specific modifications on enzyme activity and metabolite production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to derivatize peptides and antibodies allows for the study of its localization and accumulation within specific cellular compartments . This information is valuable for understanding the dynamics of biomolecule transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound’s ability to label biomolecules allows researchers to track its localization within different cellular compartments and organelles . This information is crucial for understanding the spatial dynamics of biochemical processes and the effects of specific modifications on biomolecule function .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENPLOYECFEPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-heptynoic acid (5) (≧97%, TCI, Portland, Oreg.) (1 g, 7.9 mmol, 1 equiv.) was dissolved in 100 ml of anhydrous methylene chloride. N-hydroxysuccinimide (NHS) (98+%, Acros, New Jersey) (2.3 g, 19.8 mmol, 2.5 equiv.) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (98+%, Alfa Aesar) (2.3 g, 11.9 mmol, 1.5 equiv.) was added to the above solution. The resulting reaction mixture was stirred at room temperature overnight (18 hours) before 500 ml of a saturated sodium bicarbonate aqueous solution was added to it. The aqueous phase was extracted with 500 ml of ether. The ether extract was combined with the methylene chloride phase, washed with 500 ml of water and 500 ml of brine, and then dried with anhydrous magnesium sulfate. After magnesium sulfate was filtered away and the solvent was removed by rotary evaporation, an off-white solid (1.3 g, 72% yield) was obtained after being further dried overnight under vacuum. This solid was then used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.